N-(5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
Description
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Properties
IUPAC Name |
N-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-4-13-5-7-15(8-6-13)22-18(26)12-30-21-25-24-20(31-21)23-19(27)14-9-16(28-2)11-17(10-14)29-3/h5-11H,4,12H2,1-3H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJOBOKCRWRPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing this compound, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitutions and amide couplings. Key steps include:
- Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 1,3,4-thiadiazol-2-thiol) with a halogenated acetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide bond formation : Using coupling agents like HATU or EDC/HOBt to link the thiadiazole-thioacetamide intermediate with 3,5-dimethoxybenzoyl chloride .
- Critical parameters : Temperature (60–80°C for thioether formation), solvent polarity (DMF or THF), and reaction time (6–12 hours) .
- Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) and confirm via ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Analytical workflow :
- NMR spectroscopy : Identify key signals (e.g., thiadiazole C=N at ~160 ppm in ¹³C NMR, S-CH₂ protons at δ 3.5–4.0 ppm) .
- Mass spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~500–550) .
- X-ray crystallography : Resolve crystal structures to validate bond lengths and angles (e.g., thiadiazole ring planarity) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial testing : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer evaluation : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) influence bioactivity?
- Structure-Activity Relationship (SAR) strategies :
- Electron-donating groups (e.g., -OCH₃) : Enhance solubility and membrane permeability but may reduce binding affinity to hydrophobic enzyme pockets .
- Substituent positioning : Para-substituted ethylphenyl groups improve steric compatibility with target receptors (e.g., observed 20% higher EGFR inhibition vs. meta-substituted analogs) .
- Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., π-π stacking with tyrosine kinase domains) .
Q. How can contradictory data on binding affinities (e.g., nM vs. µM ranges) be resolved?
- Experimental reconciliation :
- Assay standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays) .
- Control compounds : Include reference inhibitors (e.g., Erlotinib for EGFR) to calibrate activity .
- Orthogonal validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies optimize pharmacokinetic properties (e.g., metabolic stability)?
- Metabolic profiling :
- Liver microsome assays : Identify major metabolites (e.g., CYP3A4-mediated demethylation) using LC-MS/MS .
- Prodrug design : Mask polar groups (e.g., esterify methoxy groups) to enhance oral bioavailability .
- Plasma stability : Test in PBS (pH 7.4) and serum (37°C) to assess hydrolysis susceptibility .
Q. How can computational models predict off-target interactions?
- In silico approaches :
- Pharmacophore modeling : Map electrostatic and hydrophobic features to screen for off-targets (e.g., hERG channel inhibition) .
- Molecular dynamics simulations : Simulate ligand-receptor interactions over 100 ns to assess binding stability (e.g., RMSD < 2 Å) .
Data Contradiction Analysis
Q. How to address discrepancies in reported anticancer efficacy across studies?
- Root cause analysis :
- Cell line variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) may show differential sensitivity due to receptor expression .
- Assay conditions : Varying serum concentrations (5% vs. 10% FBS) can alter proliferation rates and IC₅₀ values .
- Mitigation : Use standardized protocols (e.g., NCI-60 panel) and report full experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
